Oleoyl-L-carnitine-d3 (chloride)
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Overview
Description
Oleoyl-L-carnitine-d3 (chloride) is a deuterated form of oleoyl-L-carnitine, a long-chain acylcarnitine. This compound is primarily used as an internal standard for the quantification of oleoyl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Oleoyl-L-carnitine is known for its role as an inhibitor of glycine transporter 2 (GlyT2), with a significant impact on cardiovascular and renal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleoyl-L-carnitine-d3 (chloride) involves the esterification of oleic acid with L-carnitine-d3. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of oleoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions
Oleoyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Esterification: The formation of oleoyl-L-carnitine-d3 involves the esterification of oleic acid with L-carnitine-d3.
Hydrolysis: The ester bond in oleoyl-L-carnitine-d3 can be hydrolyzed under acidic or basic conditions to yield oleic acid and L-carnitine-d3.
Oxidation: Oleoyl-L-carnitine-d3 can undergo oxidation reactions, particularly at the oleic acid moiety, leading to the formation of various oxidation products
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Esterification: Oleoyl-L-carnitine-d3 (chloride).
Hydrolysis: Oleic acid and L-carnitine-d3.
Oxidation: Various oxidation products of oleic acid
Scientific Research Applications
Oleoyl-L-carnitine-d3 (chloride) is widely used in scientific research for various applications:
Analytical Chemistry: As an internal standard for the quantification of oleoyl-L-carnitine in biological samples using GC-MS and LC-MS
Biology: Studying the role of acylcarnitines in cellular metabolism and their impact on mitochondrial function
Medicine: Investigating the involvement of oleoyl-L-carnitine in cardiovascular and renal diseases, particularly in patients with chronic kidney disease or end-stage renal disease
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
Oleoyl-L-carnitine-d3 (chloride) exerts its effects primarily through the inhibition of glycine transporter 2 (GlyT2). This inhibition leads to an increase in glycine levels in the synaptic cleft, which can modulate neurotransmission and impact various physiological processes . The compound is selective for GlyT2 over glycine transporter 1 (GlyT1), making it a valuable tool for studying glycine transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-L-carnitine (chloride): Another long-chain acylcarnitine used as an internal standard in analytical techniques.
Stearoyl-L-carnitine (chloride): Similar to oleoyl-L-carnitine but with a stearic acid moiety instead of oleic acid.
Linoleoyl-L-carnitine (chloride): Contains a linoleic acid moiety and is used in similar applications.
Uniqueness
Oleoyl-L-carnitine-d3 (chloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in mass spectrometry analyses. Its selective inhibition of glycine transporter 2 also distinguishes it from other acylcarnitines, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C25H48ClNO4 |
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Molecular Weight |
465.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12-;/t23-;/m1./s1/i2D3; |
InChI Key |
JPDKUMDAMZLOJR-CQZOHPAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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